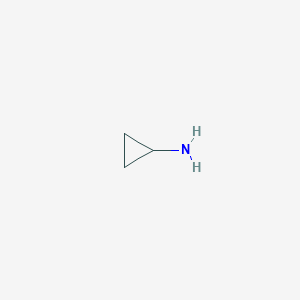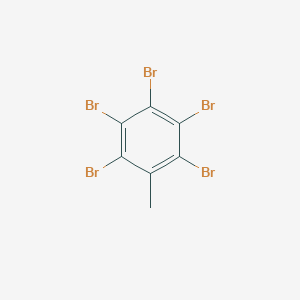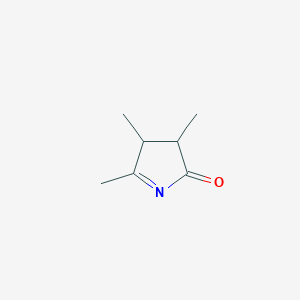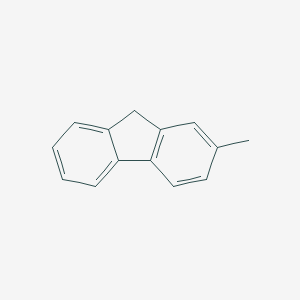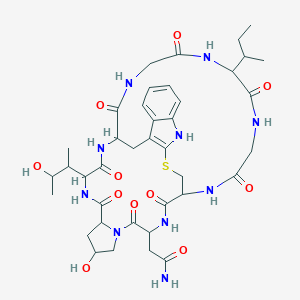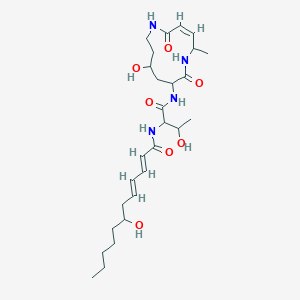
Glidobactin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glidobactin E is a natural product that was first isolated from the fermentation broth of the bacterial strain Burkholderia thailandensis. It belongs to a class of compounds known as lipopeptides, which are known for their potent antimicrobial and anti-tumor activities. Glidobactin E has been shown to exhibit strong activity against a wide range of bacterial strains, including multidrug-resistant pathogens.
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Analysis
Glidobactins, including Glidobactin E, are a family of cytotoxic compounds produced by soil bacteria, with a notable example being the strain K481-B101. The genetic basis for glidobactin synthesis involves a cluster of genes (glbA-glbH), which encode for a mixed non-ribosomal peptide/polyketide synthetase. This complex plays a crucial role in forming the unique peptide part of glidobactins (Schellenberg, Bigler, & Dudler, 2007).
Heterologous Production and Anticancer Potential
The biosynthetic gene cluster responsible for glidobactin production has been successfully cloned and expressed in E. coli, paving the way for improved yields and the creation of new variants. Glidobactin A, a potent proteasome inhibitor, shows significant potential as an anticancer drug. This heterologous expression system offers a foundation for the development of novel syrbactins as proteasome inhibitors for cancer therapy (Bian et al., 2014).
Structural and Bioactivity Analysis
Glidobactin-like natural products (GLNPs) have been recognized as potent proteasome inhibitors and are considered promising candidates for anticancer drugs. The structural analysis of these compounds, such as glidobactin A and cepafungin I, has revealed that their bioactivity is critically influenced by the unsaturation level and aliphatic tail length. Understanding these structural aspects is crucial for engineering biosynthetic gene clusters to optimize these natural products for potential use in cancer treatment (Zhao et al., 2021).
Enzymatic Characterization in Biosynthesis
The functional characterization of enzymes involved in glidobactin biosynthesis, such as GlbB, a lysine 4-hydroxylase, has been performed. This enzyme demonstrates high specificity and efficiency, essential for the synthesis of glidobactin's key dipeptide fragment. Such enzymatic studies are vital for understanding and manipulating the biosynthetic pathways of glidobactin for therapeutic applications (Amatuni & Renata, 2019).
Propiedades
Número CAS |
119259-74-4 |
|---|---|
Nombre del producto |
Glidobactin E |
Fórmula molecular |
C27H44N4O7 |
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
(2E,4E)-7-hydroxy-N-[3-hydroxy-1-[[(3Z)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]dodeca-2,4-dienamide |
InChI |
InChI=1S/C27H44N4O7/c1-4-5-7-10-20(33)11-8-6-9-12-24(36)31-25(19(3)32)27(38)30-22-17-21(34)15-16-28-23(35)14-13-18(2)29-26(22)37/h6,8-9,12-14,18-22,25,32-34H,4-5,7,10-11,15-17H2,1-3H3,(H,28,35)(H,29,37)(H,30,38)(H,31,36)/b8-6+,12-9+,14-13- |
Clave InChI |
DCOUSTGIABFBAL-OGGIDZFNSA-N |
SMILES isomérico |
CCCCCC(C/C=C/C=C/C(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)/C=C\C(NC1=O)C)O)O |
SMILES |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
SMILES canónico |
CCCCCC(CC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O)O |
Sinónimos |
glidobactin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



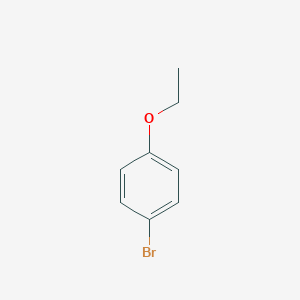
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
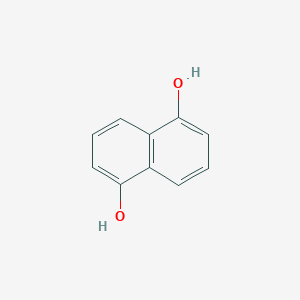
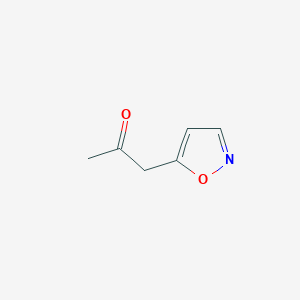
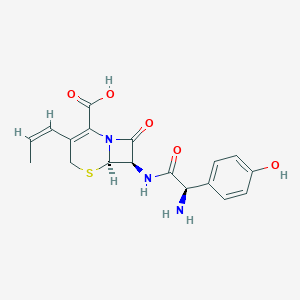
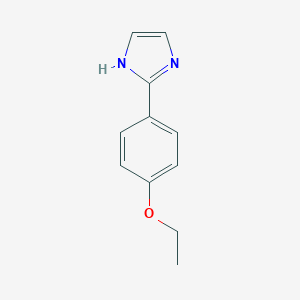
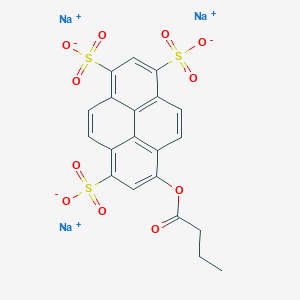
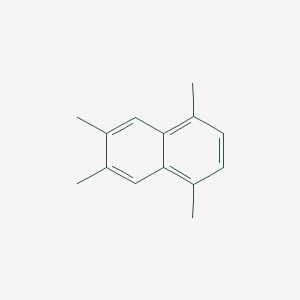
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
